Cox-2-IN-13 -

Cox-2-IN-13

Catalog Number: EVT-15278198
CAS Number:
Molecular Formula: C19H18N2O5S
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cox-2-IN-13 was synthesized as part of a broader effort to develop selective cyclooxygenase-2 inhibitors through innovative synthetic methodologies. It is classified as a small molecule drug and falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs) specifically targeting the cyclooxygenase-2 isozyme, which is often upregulated in inflammatory conditions.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cox-2-IN-13 employs a series of chemical reactions, primarily utilizing in situ click chemistry techniques that allow for the rapid generation of potent inhibitors. This method involves the reaction of precursor compounds, such as 2,5-diphenyl-2H-pyrazol-3-ylamine, with azides and alkynes under copper(I)-catalyzed conditions to produce triazole derivatives. The process is designed to facilitate high yields and purity of the target compounds, enabling efficient screening for biological activity against cyclooxygenase-2 .

The synthetic pathway includes:

  1. Formation of 5-Azido-Pyrazoles: Precursor compounds undergo diazotization followed by treatment with sodium azide.
  2. Cycloaddition Reaction: The azido compounds are reacted with various alkynes to form triazole products, which are characterized by their regioselectivity and binding affinity to cyclooxygenase-2.
Molecular Structure Analysis

Structure and Data

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction mechanism for Cox-2-IN-13 involves the inhibition of cyclooxygenase enzymes by competing with arachidonic acid for binding at the active site. The inhibition process can be described as follows:

  1. Binding: Cox-2-IN-13 binds selectively to the cyclooxygenase-2 enzyme.
  2. Enzyme Inhibition: By occupying the active site, it prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation.

The selectivity of Cox-2-IN-13 over cyclooxygenase-1 is attributed to structural differences between these enzymes, allowing for targeted inhibition without affecting cyclooxygenase-1's protective functions in the gastrointestinal tract .

Mechanism of Action

Process and Data

Cox-2-IN-13 exerts its effects through a free radical mechanism that involves:

  1. Hydrogen Abstraction: The compound facilitates the abstraction of specific hydrogen atoms from arachidonic acid.
  2. Formation of Reactive Intermediates: This process generates reactive intermediates that lead to decreased production of pro-inflammatory prostaglandins.
  3. Regeneration: The enzyme's catalytic cycle allows for multiple turnovers without requiring repeated activation steps, enhancing its efficacy over time .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cox-2-IN-13 exhibits several notable physical and chemical properties:

  • Molecular Weight: 386.42 g/mol
  • Solubility: Generally soluble in organic solvents used during synthesis but may have limited aqueous solubility.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as an anti-inflammatory agent.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of Cox-2-IN-13 during synthesis .

Applications

Scientific Uses

Cox-2-IN-13 has potential applications in various fields:

  1. Pharmaceutical Development: As a selective cyclooxygenase inhibitor, it serves as a lead compound for developing new anti-inflammatory drugs.
  2. Research Tool: It can be utilized in studies exploring the role of cyclooxygenase enzymes in inflammation and pain pathways.
  3. Therapeutic Use: Potential use in clinical settings for treating conditions such as arthritis, pain management, and other inflammatory diseases.
Introduction to COX-2 Inhibition in Disease Pathophysiology

Cyclooxygenase-2 (COX-2) as a Therapeutic Target in Inflammation and Chronic Diseases

COX-2 serves as the inducible catalytic engine for prostaglandin biosynthesis, with its expression escalating up to 20-fold during inflammatory responses. Unlike the constitutively expressed COX-1 isoform responsible for homeostatic functions, COX-2 activation occurs predominantly at sites of tissue injury or cellular stress, driving the conversion of arachidonic acid to pro-inflammatory mediators (notably PGE₂) [1] [7]. This enzyme’s overexpression establishes a pathological bridge between inflammation and carcinogenesis via multiple mechanisms:

  • Tumor Microenvironment Modulation: COX-2-derived PGE₂ activates EP1-EP4 receptors on neoplastic cells, triggering intracellular cascades (PI3K/Akt, NF-κB) that promote cancer cell survival, angiogenesis, and metastatic dissemination. In colorectal carcinogenesis, COX-2 overexpression correlates with ≥40% increased vascular density [4] [5].
  • Immune Evasion: PGE₂ suppresses dendritic cell maturation and T-cell activation while polarizing macrophages toward the tumor-promoting M2 phenotype. This establishes an immunosuppressive niche facilitating cancer progression [3] [4].
  • Fibrotic Pathways: In renal disorders like Alport syndrome, COX-2 upregulation amplifies fibrogenic cytokines (PAI-1, IL-4), accelerating glomerulosclerosis and tubulointerstitial damage. Serum COX-2 levels in Alport patients exceed controls by >200 pg/mL (p<0.001) [10].

Molecular studies confirm COX-2’s role extends beyond catalytic activity—its nuclear localization regulates gene transcription, influencing cellular proliferation pathways in premalignant lesions [5] [7].

Historical Context of COX-2 Inhibitor Development: From Coxibs to Novel Agents

Table 3: Evolution of COX-2-Targeted Agents

Development PhaseKey CompoundsInnovationsYear/Period
Pre-isoform discoveryDuP-697, NS-398Serendipitous selectivity1980s
First-generationCelecoxib, RofecoxibRational design based on COX-2 structure1998-1999
Withdrawn agentsValdecoxib, LumiracoxibImproved potency but safety issues2000s
Next-generationCOX-2-IN-13 (VIIa), NanoformulationsEnhanced selectivity indices; nanotechnology delivery2020s

The COX-2 therapeutic landscape evolved through distinct phases:

  • Proto-Selective Era (Pre-1991): Compounds like DuP-697 demonstrated reduced ulcerogenicity despite unknown mechanisms. This compound became the structural template for future coxibs after COX-2’s cloning in 1991 [6] [7].
  • Coxib Revolution (1998-2004): Celecoxib’s FDA approval (1998) marked the first rationally designed COX-2 inhibitor, featuring a diarylheterocyclic core with para-sulfonamide. Rofecoxib followed with methylsulfone optimization. However, withdrawals due to cardiovascular toxicity revealed the criticality of balanced prostacyclin/thromboxane dynamics [6] [9].
  • Modern Innovations: Contemporary strategies focus on:
  • Scaffold Diversification: COX-2-IN-13 exemplifies thiophene-3-carboxamide derivatives achieving selectivity indices >67 through fluorophenyl substitution and optimized hydrophobic interactions [8].
  • Nanotherapeutic Delivery: Nanoformulations (e.g., niosomal COX-2-IN-13) enhance solubility >10-fold while enabling tumor-selective accumulation via EPR effects, mitigating systemic exposure [4] [8].
  • Dual-Target Agents: Hybrid molecules concurrently inhibit COX-2 and parallel pathways (e.g., 5-LOX, carbonic anhydrase) to overcome compensatory inflammatory mechanisms [1] [4].

Structural Features of Advanced COX-2 Inhibitors

Structural ElementRole in SelectivityRepresentative Compounds
Sulfonamide/sulfone moietyH-bonding with Arg513Celecoxib, COX-2-IN-13
Central heterocyclic ringSpatial orientation of aryl groupsRofecoxib (furanone), COX-2-IN-13 (thiophene)
Para-fluorophenyl groupHydrophobic channel occupancyCOX-2-IN-13
Methyl groupsEnhanced metabolic stabilityValdecoxib

These advances underscore a paradigm shift toward precision biochemistry, where structural refinements and delivery innovations converge to optimize the therapeutic index [4] [8].

Properties

Product Name

Cox-2-IN-13

IUPAC Name

4-[3-[2-(4-methylphenyl)-2-oxoethyl]-2,5-dioxopyrrolidin-1-yl]benzenesulfonamide

Molecular Formula

C19H18N2O5S

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C19H18N2O5S/c1-12-2-4-13(5-3-12)17(22)10-14-11-18(23)21(19(14)24)15-6-8-16(9-7-15)27(20,25)26/h2-9,14H,10-11H2,1H3,(H2,20,25,26)

InChI Key

PQVXNOUEEGFMNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.